4-Aminopyridine-2-acetic acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-(4-aminopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
FLRNFFVOINTKFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N)CC(=O)O |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Aminopyridine 2 Acetic Acid
Precursor Synthesis and Functional Group Introduction Strategies
The creation of 4-aminopyridine-2-acetic acid fundamentally involves the strategic assembly of its constituent parts: a pyridine (B92270) ring, an amino group at the 4-position, and an acetic acid moiety at the 2-position. Chemists have devised several approaches to achieve this, primarily categorized by the sequence of introducing these key functional groups.
Amination of Pyridine-2-acetic Acid Derivatives
One common strategy begins with a pre-existing pyridine-2-acetic acid derivative, which is then subjected to an amination reaction to install the crucial amino group at the 4-position. This approach leverages the availability of various substituted pyridine-2-acetic acids.
A notable example involves the use of Picloram (4-amino-3,5,6-trichloropicolinic acid) as a starting material. Through a hydrogenation reaction, the chloro substituents can be removed to yield 4-aminopicolinic acid. chemicalbook.com This intermediate can then be further processed to introduce the acetic acid side chain. The reaction typically employs a palladium on activated carbon (Pd/C) catalyst in the presence of a base like lithium hydroxide (B78521) and is conducted under a hydrogen atmosphere at elevated temperatures. chemicalbook.com Subsequent acidification leads to the precipitation of the desired 4-aminopicolinic acid. chemicalbook.com
Another approach to amination involves the Chichibabin reaction, which allows for the direct amination of the pyridine ring at the 2- or 4-position using sodium amide. youtube.com While historically significant, this reaction often requires harsh conditions, including high temperatures, and may lead to a mixture of isomers. youtube.com More contemporary methods for the amination of pyridines include using hydroxylamine (B1172632) under alkaline conditions, which can proceed at milder temperatures. youtube.com
Acetic Acid Chain Introduction onto 4-Aminopyridine (B3432731) Scaffolds
An alternative synthetic strategy involves starting with a 4-aminopyridine scaffold and subsequently introducing the acetic acid or a precursor group at the 2-position. This method is advantageous when 4-aminopyridine or its derivatives are readily accessible.
The introduction of an acetic acid side chain can be achieved through various organic reactions. One potential route involves the functionalization of a 2-methyl-4-aminopyridine (B1174260) derivative. The methyl group can be halogenated and then converted to a nitrile, which can be subsequently hydrolyzed to the carboxylic acid.
A more advanced method involves the use of Meldrum's acid derivatives in a three-component reaction. researchgate.net This approach allows for the arylation and subsequent decarboxylative substitution to form pyridylacetic acid derivatives. researchgate.net The reaction of pyridine-N-oxides with Meldrum's acid derivatives can generate an intermediate that undergoes ring-opening to produce the desired carboxylic acid. researchgate.net
Multi-Step Synthetic Routes Utilizing Advanced Organic Reactions
Complex molecules like this compound are often synthesized through multi-step sequences that employ a variety of advanced organic reactions. rsc.org These routes offer flexibility in introducing different functional groups and allow for the construction of diverse analogs.
One such multi-step synthesis might begin with the nitration of a pyridine derivative to introduce a nitro group, which can later be reduced to the desired amino group. For instance, the nitration of 2-aminopyridine (B139424) can yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter being the major product. orgsyn.org The separation of these isomers can be challenging. orgsyn.org A more controlled approach involves the bromination of 2-aminopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org The bromine and nitro groups can then be sequentially or simultaneously reduced to afford the desired aminopyridine derivative.
Another sophisticated approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards nucleophilic attack, facilitating the introduction of substituents at the 2- and 4-positions. researchgate.net For example, reacting a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) in the presence of an amine can lead to the formation of aminopyridine derivatives. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are frequently fine-tuned include the choice of solvent, reaction temperature, the use of catalysts, and the stoichiometry of the reagents.
Solvent Selection and Reaction Temperature Influence
The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and products. semanticscholar.orgiiardjournals.org For instance, in the synthesis of aminopyridines, solvents like ethanol (B145695) and acetic acid have been shown to influence product yields. unibo.it In some cases, ethanol may lead to higher yields of certain aminopyridine derivatives due to the dissociation affinity of reagents like ammonium (B1175870) acetate (B1210297). unibo.it Conversely, acetic acid can be advantageous for easier product separation. unibo.it The solubility of intermediates and final products is also a critical factor; for example, some tosylated aminopyridine derivatives are soluble in polar aprotic solvents like DMSO and DMF but not in water or nonpolar solvents like hexane. semanticscholar.orgiiardjournals.org
Reaction temperature is another crucial parameter that must be carefully controlled. Many reactions for the synthesis of pyridine derivatives require elevated temperatures to proceed at a reasonable rate. youtube.com However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. For example, in the Chichibabin reaction, high temperatures are often necessary, but can also lead to lower selectivity. youtube.com Conversely, some reactions, such as those involving dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, are initially performed at low temperatures (0-5°C) before being allowed to warm to room temperature. qu.edu.qa
Catalysis and Reagent Stoichiometry Optimization
Catalysis plays a pivotal role in many of the synthetic routes to this compound and its precursors. Both metal-based and organocatalysts are employed to enhance reaction efficiency and selectivity.
Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, such as the reduction of nitro groups to amines and the dehalogenation of halopyridines. chemicalbook.comgoogle.com The amount of catalyst used is a critical factor, with lower amounts being more desirable from an economic and environmental perspective. google.com The presence of an acid, such as acetic acid, can sometimes enhance the activity of the catalyst and lead to complete conversion of the starting material. google.com Other catalysts, such as platinum-based catalysts, have also been used for the hydrogenation of nitro-N-oxides. google.com
In addition to metal catalysts, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) are known to be effective in acylation reactions. researchgate.netresearchgate.net The stoichiometry of reagents is also a key consideration for optimizing yields. For example, in coupling reactions using DCC, a specific molar ratio of the reactants is required for the reaction to proceed efficiently. qu.edu.qa Similarly, in amination reactions, the molar ratio of the aminating agent to the pyridine substrate can influence the outcome of the reaction.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the adoption of environmentally benign practices. While specific green synthesis routes for this compound are not extensively detailed in dedicated literature, principles from the synthesis of related aminopyridines can be extrapolated. Green approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods.
Key green strategies applicable to the synthesis of the 4-aminopyridine framework include:
Use of Greener Solvents: A significant green approach involves replacing traditional volatile organic solvents with more environmentally friendly alternatives. For instance, the synthesis of a nanostructured 4-aminopyridine copper (II) acetate chloride complex has been successfully conducted in distilled water, a green solvent. iosrphr.org The use of ethanol and water mixtures has also been reported for the synthesis of Schiff bases from 2-aminopyridine, achieving high yields at room temperature or under reflux. researchgate.net
Electrochemical Synthesis: Electrochemistry presents a powerful green tool by using electricity to drive reactions, often eliminating the need for harsh oxidizing or reducing agents. google.com For example, the electro-reduction of pyridine nitrogen oxides has been studied as a method to produce 4-aminopyridine. google.com
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity by enabling rapid and uniform heating. scispace.com This technique is considered a part of green chemistry as it is often more energy-efficient than conventional heating methods. scispace.com It has been successfully applied to the synthesis of 4-methyl-2,6-naphthyridines, highlighting its potential for related heterocyclic compounds. scispace.com
Catalytic Processes: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry. A method for synthesizing 4-aminopyridine from 4-cyanopyridine (B195900) utilizes sodium tungstate (B81510) as a catalyst in an aqueous solution. google.com
Synthesis of Analogues and Homologs of this compound
The generation of analogues and homologs of this compound is crucial for exploring its chemical space and developing new functionalities. This is typically achieved by modifying the three main components of the molecule: the pyridine ring, the amino group, and the acetic acid side chain.
Altering the substitution pattern of the pyridine ring can significantly impact the molecule's electronic and steric properties. Syntheses of various substituted pyridine derivatives demonstrate the feasibility of these modifications. For example, a scalable, five-step, two-pot procedure has been developed for the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for several protein kinase inhibitors. unimi.it Another approach involves the synthesis of 2-amino-4-methylpyridine (B118599) analogues, where intermediates are modified to introduce groups like fluoropropyl or methoxypropyl at other positions on the ring. nih.gov A general method for preparing 2-chloro-4-aminopyridine has also been established, showcasing halogenation as a key modification strategy. google.com
The amino group at the 4-position of the pyridine ring is a versatile handle for derivatization. It can readily undergo reactions to form a wide range of functional groups.
Formation of Ureas and Semicarbazones: The amino group can be converted into a urea (B33335) by reacting with sodium cyanate (B1221674) in an acidic medium. mlcpharmacy.edu.inresearchgate.net This urea intermediate can be further reacted with hydrazine (B178648) hydrate (B1144303) to form a semicarbazide, which is then condensed with various aldehydes or ketones to produce a series of semicarbazone analogues. mlcpharmacy.edu.inresearchgate.net
N-Alkylation and N-Arylation: A ring transformation reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones provides a novel route to N-modified 4-aminopyridine-3-carboxylates. researchgate.net This method allows for the introduction of various substituents onto the amino group by changing the amine used to prepare the enaminone precursor. researchgate.net
Sulfonamide Formation: The amino group can be tosylated by reacting with tosyl chloride to form a sulfonamide linkage. iiardjournals.org These tosylated derivatives can then be used to form metal complexes. iiardjournals.org
Schiff Base Formation: Condensation of the amino group with aldehydes leads to the formation of Schiff bases (imines). This reaction has been demonstrated with 2-aminopyridine and 4-ethoxybenzaldehyde, using green methods such as stirring in ethanol or an ethanol-water mixture at room temperature. researchgate.net
The carboxylic acid group of the acetic acid moiety is another key site for derivatization, most commonly through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. A widely used mild method is the Steglich esterification , which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is effective for a broad range of alcohols and is tolerant of many functional groups. researchgate.net Another approach involves reacting the acid with alkyl chloroformates in the presence of DMAP. aocs.org
Amidation: The formation of an amide bond from the carboxylic acid is a fundamental transformation. A common strategy involves activating the carboxylic acid by converting it into a more reactive species, such as an acyl chloride. This is often done using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl produced, to yield the corresponding amide. mdpi.com
Table 1: Summary of Derivatization Reactions
| Moiety | Reaction | Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Amino Group | Urea Formation | NaCNO, Acetic Acid | 1-(pyridin-4-yl)urea | mlcpharmacy.edu.in |
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral molecules with specific three-dimensional arrangements is a major goal in modern organic synthesis. For this compound, a chiral center can be introduced at the alpha-carbon of the acetic acid side chain (the carbon atom adjacent to the carboxyl group).
While literature specifically detailing the stereoselective synthesis of chiral this compound is limited, established methodologies for the asymmetric synthesis of α-amino acids and related pyridine derivatives can be applied.
Addition to Chiral Imines: One common strategy involves the addition of nucleophiles to chiral imines. For example, a visible light-promoted photoredox catalysis protocol has been developed for the stereoselective addition of carbon-centered radicals to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This method allows for the use of carboxylic acids as radical precursors to synthesize unnatural α-amino acids with high stereoselectivity. rsc.org A similar strategy could be envisioned where a chiral imine derived from a pyridine aldehyde is used as the electrophile.
Addition to Chiral Pyridinium (B92312) Salts: Chiral auxiliaries can be attached to the pyridine nitrogen to form a chiral pyridinium salt. Subsequent addition of a nucleophile can proceed with high diastereoselectivity due to steric hindrance from the chiral auxiliary. For instance, the asymmetric addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts has been used to synthesize chiral 2-alkyl-2,3-dihydro-4-pyridones. acs.org This principle could be adapted to introduce a substituted acetic acid moiety at the 2-position of the pyridine ring in a stereocontrolled manner.
Resolution of Racemates: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization. researchgate.net Chiral chromatography using a chiral stationary phase is another powerful technique for separating enantiomers. researchgate.net
These approaches provide a framework for the potential stereoselective synthesis of derivatives of this compound, enabling the preparation of enantiomerically pure compounds.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Aminopyridine 2 Acetic Acid
Vibrational Spectroscopy Analysis (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of 4-Aminopyridine-2-acetic acid would be expected to display a series of distinct bands corresponding to its primary functional groups: the amino (-NH₂), carboxylic acid (-COOH), and the pyridine (B92270) ring.
Amino (-NH₂) Group: The primary amine would exhibit characteristic N-H stretching vibrations. Typically, two bands are observed for the asymmetric and symmetric stretches in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹. researchgate.netresearchgate.net
Carboxylic Acid (-COOH) Group: This group presents several key signals. A broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, is a hallmark of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretch is a strong, sharp absorption typically found between 1700 and 1725 cm⁻¹ for a saturated aliphatic carboxylic acid. C-O stretching and O-H bending vibrations would also be present at lower wavenumbers.
Pyridine Ring: The aromatic pyridine ring has a set of characteristic C=C and C=N stretching vibrations that typically appear in the 1400-1610 cm⁻¹ region. researchgate.net C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹.
Aliphatic Chain (-CH₂-): The methylene (B1212753) bridge from the acetic acid group would show C-H stretching vibrations in the 2850-2960 cm⁻¹ range and a scissoring (bending) vibration near 1465 cm⁻¹.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Amino (-NH₂) | N-H Scissoring | 1600 - 1650 | IR |
| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 2500 - 3300 | IR |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1610 | IR, Raman |
| Aliphatic (-CH₂-) | C-H Stretch | 2850 - 2960 | IR, Raman |
The presence of both a hydrogen bond donor (amino and carboxylic acid groups) and acceptor (pyridine nitrogen and carbonyl oxygen) sites suggests that this compound is likely to form a significant intermolecular hydrogen bonding network in the solid state. The broadness of the O-H stretching band in the IR spectrum is a direct indicator of strong hydrogen bonding. Furthermore, shifts in the N-H and C=O stretching frequencies compared to their theoretical non-bonded values can provide insight into the strength and nature of these interactions. In the solid state, it is highly probable that the carboxylic acid groups form centrosymmetric dimers via strong O-H···O=C hydrogen bonds, a common structural motif for carboxylic acids. Additional N-H···N or N-H···O hydrogen bonds could link these dimers into a more extensive supramolecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons).
Pyridine Ring Protons: The pyridine ring of this compound has three aromatic protons. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing acetic acid group. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 3 would be a singlet or a narrowly split doublet depending on long-range coupling. The proton at position 6 would be a doublet, coupled to the proton at position 5.
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and would appear as a sharp singlet. Its chemical shift would be influenced by the adjacent electron-withdrawing carboxylic acid and the aromatic pyridine ring, likely appearing in the 3.5-4.0 ppm range.
Amino Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a very broad singlet at a downfield chemical shift, often above 10 ppm. It is also highly sensitive to solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | >10 | Broad Singlet |
| Pyridine H (positions 3, 5, 6) | 6.5 - 8.5 | Doublets, Singlet |
| -NH₂ | Variable (e.g., 5.0 - 7.0) | Broad Singlet |
| -CH₂- | 3.5 - 4.0 | Singlet |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield, typically in the range of 170-180 ppm.
Pyridine Ring Carbons: The five carbons of the pyridine ring would show distinct signals in the aromatic region (110-160 ppm). The carbon bearing the amino group (C4) and the carbon bearing the acetic acid group (C2) would be significantly affected by these substituents. The remaining carbons (C3, C5, C6) would also have unique chemical shifts.
Methylene Carbon (-CH₂-): The aliphatic methylene carbon would appear much further upfield, likely in the 40-50 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 170 - 180 |
| Pyridine C2, C4 | 150 - 165 |
| Pyridine C3, C5, C6 | 110 - 145 |
| -CH₂- | 40 - 50 |
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the H5 and H6 protons on the pyridine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methylene proton singlet to the methylene carbon signal).
Through the combined application of these spectroscopic techniques, a complete and unambiguous structural assignment for this compound could be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₆N₂O₂), the nominal molecular weight is 138.12 g/mol .
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. While specific experimental HRMS data for this compound is not available in the reviewed literature, a theoretical exact mass can be calculated. This calculated value is what would be expected in an experimental setting, typically with a mass accuracy measurement in parts per million (ppm).
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₆H₇N₂O₂⁺ | 139.04990 |
| [M+Na]⁺ | C₆H₆N₂O₂Na⁺ | 161.03184 |
A low-resolution LCMS analysis has been reported in a synthesis document, showing a protonated molecular ion at m/z 139.1, which is consistent with the compound's molecular weight.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Fragments
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing valuable information about the molecule's structure. In the absence of experimental MS/MS data for this compound, a plausible fragmentation pathway can be predicted based on the functional groups present: a pyridine ring, an amino group, and a carboxylic acid.
Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 139.05), the most likely initial fragmentation events would involve the loss of small, stable neutral molecules from the carboxylic acid group.
Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 121.04.
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion could lose CO, yielding a fragment at m/z 93.03.
Loss of Formic Acid (CH₂O₂): The direct loss of the entire carboxylic acid group as formic acid would result in an aminopyridine cation at m/z 94.05.
Table 2: Predicted MS/MS Fragmentation of [C₆H₆N₂O₂ + H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 139.05 | 121.04 | H₂O | Acylium ion of the pyridine ring |
| 139.05 | 94.05 | COOH₂ | 4-Aminopyridine (B3432731) cation |
Confirmation of these fragments would require experimental MS/MS analysis.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. Despite searches of crystallographic databases, no published single-crystal or powder XRD studies for this compound were found. The following sections describe the type of information that would be obtained from such an analysis.
Determination of Crystal Structure and Unit Cell Parameters
A single-crystal XRD experiment would determine the fundamental properties of the crystal lattice. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data provides the basic framework of how the molecules are arranged in the crystal.
Table 3: Hypothetical Crystal Data Table for this compound
| Parameter | Information to be Determined |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Unit cell volume |
Conformational Analysis in the Solid State
With a determined crystal structure, the precise conformation of the this compound molecule in the solid state could be analyzed. A key conformational feature would be the dihedral angle between the plane of the pyridine ring and the plane of the carboxylic acid group. This would reveal whether the molecule adopts a planar or a twisted conformation in the crystal lattice, which is influenced by the packing forces and intermolecular interactions.
Analysis of Intermolecular Interactions and Packing
The crystal packing is dictated by intermolecular interactions. For this compound, several types of hydrogen bonds would be expected to play a crucial role.
Carboxylic Acid Dimers: A common motif where two carboxylic acid groups form a cyclic dimer via strong O-H···O hydrogen bonds.
Amino Group Interactions: The amino group can act as a hydrogen bond donor (N-H···O or N-H···N).
Pyridine Nitrogen Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor (N···H-N or N···H-O).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. While specific experimental UV-Vis spectral data for this compound is not extensively available in peer-reviewed literature, the electronic absorption characteristics can be inferred from the chromophoric 4-aminopyridine core and the influence of the acetic acid substituent.
The UV-Vis spectrum of a molecule is determined by the absorption of ultraviolet or visible light, which excites electrons from lower-energy molecular orbitals to higher-energy ones. The aminopyridine ring system in this compound contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which are responsible for its characteristic electronic transitions.
The primary electronic transitions expected for the 4-aminopyridine moiety are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, resulting from the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital, are generally of lower intensity.
The parent compound, 4-aminopyridine, exhibits characteristic absorption bands in the UV region. The introduction of an acetic acid group at the 2-position of the pyridine ring is expected to modulate these electronic transitions. The carboxylic acid group can act as an auxochrome, potentially causing a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). This shift can be either a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), depending on the electronic interplay between the acetic acid group and the aminopyridine ring.
Furthermore, the solvent environment can significantly influence the UV-Vis spectrum of this compound. Solvatochromic effects, arising from the differential solvation of the ground and excited states, can lead to shifts in the absorption bands. The pH of the solution is also a critical factor, as protonation or deprotonation of the amino group, the pyridine nitrogen, and the carboxylic acid moiety will alter the electronic distribution within the molecule and, consequently, its absorption spectrum.
For comparative purposes, the UV-Vis spectral data for the parent compound, 4-aminopyridine, are presented below.
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 4-Aminopyridine | 281 | Aqueous | indianchemicalsociety.com |
Theoretical and Computational Chemistry of 4 Aminopyridine 2 Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate molecular orbitals, charge distribution, and reactivity, offering a detailed picture of the molecule's intrinsic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Aminopyridine-2-acetic acid, DFT calculations can elucidate the distribution of electron density and the nature of chemical bonds. Such studies on related aminopyridine structures show that the nitrogen atoms within the pyridine (B92270) ring and the exocyclic amino group significantly influence the electronic properties. researchgate.net The carboxyl group of the acetic acid moiety is also a key region of high electron density.
Calculations would typically involve geometry optimization to find the most stable arrangement of atoms. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be correlated with experimental data. researchgate.netnih.gov Analysis of the charge distribution, often using methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine ring and the electron-withdrawing carboxylic acid group. This distribution indicates that an electronic transition would involve a charge transfer from the amino-substituted ring to the acetic acid moiety. nih.gov The energy gap provides insight into the charge transfer interactions that can occur within the molecule. scirp.org
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.30 |
| Energy Gap (ΔE) (eV) | 4.95 |
| Ionization Potential (I) (eV) | 6.25 |
| Electron Affinity (A) (eV) | 1.30 |
| Global Hardness (η) (eV) | 2.475 |
| Electronegativity (χ) (eV) | 3.775 |
Note: The data in the table is representative of typical values found for similar aromatic amino acid compounds in computational studies and serves an illustrative purpose. nih.govscirp.org
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.
For this compound, the MEP map would show distinct regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas indicate high electron density and are susceptible to electrophilic attack. They are expected to be located around the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylic acid group, and the nitrogen of the amino group due to the presence of lone pairs of electrons. researchgate.net
Positive Regions (Blue): These areas correspond to electron deficiency and are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the hydrogen of the carboxylic acid and the hydrogens of the amino group. mdpi.com
This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, that the molecule can form with other molecules or biological receptors. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational dynamics and interactions of this compound in various environments.
This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the acetic acid group to the pyridine ring. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. westernsydney.edu.au
By running simulations for an extended period (nanoseconds to microseconds), a comprehensive sampling of the accessible conformations can be achieved. The relative populations of different conformers can be determined from the simulation trajectory, providing insight into their thermodynamic stability. Analysis of dihedral angles and root-mean-square deviation (RMSD) helps to characterize the conformational landscape.
The interaction of a molecule with its solvent environment is crucial for its behavior in solution. MD simulations are particularly well-suited for studying these interactions in explicit detail. A simulation box containing one or more molecules of this compound surrounded by solvent molecules (e.g., water) can be constructed.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules. By calculating the electronic distribution and energy landscapes, it is possible to identify how this compound is likely to interact with other chemical species and the mechanisms by which its reactions may proceed.
The reactivity of this compound is governed by the distribution of electron density across the molecule, which determines its nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The molecule contains several key functional groups: a pyridine ring, an amino group, and a carboxylic acid group.
Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic amino group. The lone pair of electrons on the pyridine nitrogen makes it a target for protonation and reaction with electrophiles. acs.orgresearchgate.net The amino group also possesses a lone pair of electrons, contributing to the nucleophilicity of the molecule and its ability to engage in hydrogen bonding. Studies on the parent molecule, 4-aminopyridine (B3432731) (4-AP), show that its reaction with electrophiles like halogens can lead to the formation of charge-transfer complexes or ionic species where the pyridine nitrogen acts as the nucleophile. acs.orgresearchgate.net
Electrophilic Sites: The most significant electrophilic site is the carbonyl carbon of the carboxylic acid group. This carbon is bonded to two electronegative oxygen atoms, which withdraw electron density, making it susceptible to attack by nucleophiles. Additionally, the hydrogen atom of the carboxylic acid's hydroxyl group is acidic and can be donated in reactions with bases.
The interplay of these sites dictates the molecule's chemical behavior, such as its ability to form salts, participate in condensation reactions, or coordinate with metal ions.
Interactive Table: Predicted Reactive Sites in this compound
| Site Type | Location | Functional Group | Predicted Reactivity |
| Nucleophilic | Pyridine Nitrogen | Pyridine Ring | Attack on electrophiles, protonation, coordination |
| Nucleophilic | Amino Nitrogen | Amino Group | Attack on electrophiles, hydrogen bonding |
| Electrophilic | Carbonyl Carbon | Carboxylic Acid | Attack by nucleophiles, condensation reactions |
| Electrophilic | Carboxylic Proton | Carboxylic Acid | Proton donation to bases |
To understand the detailed pathways of reactions involving this compound, computational chemists employ a range of methods, from less computationally expensive semi-empirical calculations to more accurate but demanding ab initio and Density Functional Theory (DFT) calculations.
Semi-Empirical Methods: These methods, such as MNDO, use parameters derived from experimental data to simplify quantum mechanical calculations. They are useful for quickly screening possible reaction pathways and for studying large molecular systems, providing initial geometries for more refined calculations.
Ab Initio and DFT Calculations: Ab initio methods, like Hartree-Fock (HF), and particularly DFT methods, which include electron correlation effects (e.g., B3LYP), provide a more accurate description of electronic structure and reaction energetics. These calculations are used to map out potential energy surfaces for a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. For instance, in a related system, the energy barrier for the double-proton transfer in the 4-aminopyrimidine/formic acid complex was estimated using both CIS (Configuration Interaction Singles) for the excited state and B3LYP for the ground state, demonstrating the power of these methods in elucidating reaction mechanisms. nih.gov Such approaches could be applied to model reactions of this compound, such as its decarboxylation, esterification, or reactions at the pyridine ring.
Interactive Table: Computational Methods for Studying Reaction Mechanisms
| Method Type | Example(s) | Typical Application | Advantages | Limitations |
| Semi-Empirical | MNDO, AM1 | Initial geometry optimization, screening of reaction pathways | Fast, suitable for large molecules | Lower accuracy, dependent on parameterization |
| Ab Initio | Hartree-Fock (HF) | Ground state geometries, wave function analysis | Based on first principles, no empirical parameters | Does not account for electron correlation, computationally expensive |
| Density Functional Theory (DFT) | B3LYP, MP2 | Calculation of reaction energies, transition state searching | Good balance of accuracy and cost, includes electron correlation | Choice of functional can impact results |
| Post-HF Methods | CIS, MPPT | Excited state calculations, high-accuracy energy calculations | High accuracy for specific properties | Very computationally demanding |
Tautomerism and Proton Transfer Studies of the Aminopyridine-Acetic Acid System
The structure of this compound allows for interesting tautomeric equilibria, primarily involving proton transfer between its acidic and basic sites. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical and biological properties.
The key dynamic processes are amino-imino tautomerization and intramolecular proton transfer leading to a zwitterionic form.
Amino-Imino Tautomerism: The 4-aminopyridine moiety can exist in two forms: the canonical amino form and the imino tautomer. Theoretical studies on related molecules like 4-pyridone and 4-pyrimidone have shown that the relative stability of such tautomers can be accurately predicted using ab initio calculations. wayne.educhemicalbook.com
Intramolecular Proton Transfer (Zwitterion Formation): The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group on the same molecule allows for intramolecular proton transfer. The proton from the carboxylic acid can transfer to the pyridine nitrogen, resulting in a zwitterion (a molecule with both a positive and a negative formal charge).
Computational studies on similar systems, such as aminopyrimidines complexed with acetic acid, have provided a framework for understanding these proton transfer events. nih.govnih.gov These studies show that double proton transfer can occur, often facilitated by hydrogen bonding. nih.gov In the case of this compound, the proton transfer is intramolecular. Theoretical calculations can determine the relative energies of the neutral and zwitterionic tautomers and the energy barrier for the interconversion. The stability of the zwitterionic form is often highly dependent on the solvent environment, being more favored in polar solvents that can stabilize the separated charges.
Interactive Table: Potential Tautomers of this compound
| Tautomer Name | Description | Key Structural Feature |
| Neutral Form | The standard, non-ionic structure. | -COOH group and -NH2 group. |
| Zwitterionic Form | Result of intramolecular proton transfer. | -COO⁻ group and protonated pyridine ring (N⁺-H). |
| Imino Tautomer | Tautomer of the aminopyridine ring. | =NH group (imine) and C=C double bond rearrangement in the ring. |
Biochemical and Molecular Biological Investigations of 4 Aminopyridine 2 Acetic Acid Mechanistic Focus
Investigation of Ion Channel Modulatory Properties (Hypothesized if analogous to 4-aminopyridine)
The primary mechanism of action for 4-aminopyridine (B3432731) involves the blockade of voltage-gated potassium (Kv) channels. nih.gov It is hypothesized that 4-Aminopyridine-2-acetic acid shares this propensity for ion channel modulation due to the preservation of the core aminopyridine structure. The addition of an acetic acid group at the 2-position may influence its potency, selectivity, and binding kinetics compared to 4-AP.
In Vitro Electrophysiological Studies on Recombinant Ion Channels (e.g., Kv, Ca2+, ASICs)
Based on studies of 4-AP, it is plausible that this compound would demonstrate activity in electrophysiological assays.
Voltage-Gated Potassium (Kv) Channels: 4-AP is a non-specific blocker of Kv channels. doi.org Electrophysiological recordings have shown that 4-AP blocks the delayed rectifier type potassium channels, prolongs action potentials, and enhances neurotransmitter release. nih.govnih.gov For instance, in murine B lymphocytes, 4-AP application resulted in a decreased peak current with a dissociation constant (Kd) of 120 µM during subsequent depolarizing pulses. nih.gov Studies on cardiac myocytes also demonstrate that 4-AP can lengthen the action potential duration, with effects observed in the millimolar range for blocking the transient outward current (Ito) and in the micromolar range for the ultrarapid delayed rectifier potassium current (IKur). nih.govnih.gov
High Voltage-Activated Calcium (Ca2+) Channels: Contrary to the long-held view that 4-AP's effects are solely due to Kv channel blockade, research has shown that 4-AP and its analogs can directly potentiate high voltage-activated Ca2+ channels (HVACCs) independently of their action on Kv channels. nih.gov This effect is thought to be mediated primarily through the intracellular β subunit of the Ca2+ channel. nih.govepa.gov
Acid-Sensing Ion Channels (ASICs): 4-AP has been identified as an inhibitor of neuronal degenerin/epithelial Na+ (Deg/ENaC) channels, including ASICs. nih.gov This inhibition is isoform-specific, with a strong effect on ASIC1a channels found in the central nervous system and no effect on ASIC3, which is more prevalent in peripheral sensory neurons. The block is dose- and voltage-dependent, suggesting a mechanism similar to its action on Kv channels. nih.gov
Interactive Table: Hypothesized Ion Channel Targets for this compound based on 4-AP Data
| Ion Channel Target | Observed Effect of 4-Aminopyridine | Potential Implication for this compound | Reference(s) |
|---|---|---|---|
| Voltage-gated K+ (Kv) Channels | Blockade, prolongation of action potential | Primary target, potential for altered potency/selectivity | doi.orgnih.gov |
| High Voltage-Activated Ca2+ (HVACCs) | Potentiation, independent of Kv blockade | Secondary target, potential modulation of Ca2+ influx | nih.govepa.gov |
Ligand Binding Assays for Receptor/Channel Affinity
While direct ligand binding assays for this compound are not available, data from electrophysiological studies on 4-AP provide insights into its binding affinity. The dissociation constant (Kd) for 4-AP's block of delayed rectifier K+ channels in murine B lymphocytes has been determined through patch-clamp recordings. During the initial depolarizing pulse after application, a high concentration was needed to reduce the peak current (Kd = 3.1 mM), but for subsequent pulses, the peak current was decreased with a much higher affinity (Kd = 120 µM), suggesting a state-dependent binding mechanism. nih.gov It is hypothesized that this compound would exhibit its own characteristic binding affinities for various ion channel subtypes, which could be quantified using similar electrophysiological or radioligand binding techniques.
Mechanistic Studies on Channel Pore Blockade and Gating Modulation
Studies on 4-AP reveal a complex mechanism of action involving open-channel blockade and gating modulation.
Site of Action: Investigations using inside- and outside-out patch recordings have demonstrated that 4-AP blocks Kv channels exclusively from the intracellular side of the membrane. nih.gov It is proposed that the un-ionized form of 4-AP crosses the cell membrane and then acts on the channel from the inside in its ionized form. nih.gov
State-Dependent Block: The block by 4-AP is state-dependent, meaning it binds preferentially to certain conformations of the channel. Evidence suggests that 4-AP blocks K+ channels when they are in the open state. nih.govresearchgate.net Computer simulations further suggest that 4-AP must bind to both an open and a nonconducting state of the channel to fully explain its effects. nih.gov
Drug Trapping: A key feature of 4-AP's mechanism is that the drug becomes trapped within the channel pore when the channel closes. nih.govresearchgate.netscispace.com This leads to a cumulative blocking effect with repetitive stimulation and a slow unblocking process upon drug washout. nih.gov The addition of the acetic acid moiety in this compound could sterically or electrostatically alter these binding and trapping kinetics.
Enzyme Interaction and Inhibition Studies (e.g., Cholinesterases, DPP-4, if analogous to related derivatives)
The aminopyridine scaffold is present in various pharmacologically active compounds, including some enzyme inhibitors. Therefore, it is plausible that this compound could interact with certain enzymes.
In Vitro Enzyme Kinetic Analysis
While the inhibitory activity of this compound against enzymes like cholinesterases or Dipeptidyl Peptidase-4 (DPP-4) remains to be determined, studies on the parent compound 4-AP provide a reference for potential enzyme interactions. An in vitro study evaluated the effect of 4-AP on nine clinically relevant human Cytochrome P450 (CYP450) enzymes. The results showed that 4-AP did not significantly inhibit most of the tested enzymes, including CYP1A2, CYP2C9, and CYP3A4/5. However, a weak inhibitory effect on CYP2E1 was observed. nih.gov
Interactive Table: In Vitro Effects of 4-Aminopyridine on Inhibition of Human CYP Enzymes
| Enzyme | Maximum Inhibition (%) at 30 µM 4-AP | Estimated IC50 (µM) |
|---|---|---|
| CYP1A2 | ND | > 30 |
| CYP2A6 | ND | > 30 |
| CYP2B6 | ND | > 30 |
| CYP2C8 | ND | > 30 |
| CYP2C9 | ND | > 30 |
| CYP2C19 | ND | > 30 |
| CYP2D6 | ND | > 30 |
| CYP2E1 | 12 | 125 |
| CYP3A4/5 | ND | > 30 |
ND: Not Determined, as rates were greater than control. Data sourced from an in vitro study on 4-aminopyridine. nih.gov
These findings suggest that while 4-AP is not a potent enzyme inhibitor, the aminopyridine structure can interact with enzyme active sites. The potential for this compound to inhibit enzymes like acetylcholinesterase or DPP-4 would require specific kinetic analyses. nih.govwikipedia.org
Elucidation of Inhibition Mechanism (e.g., Competitive, Non-Competitive)
For any observed enzyme inhibition by this compound, the next step would be to elucidate the mechanism. This typically involves kinetic studies where enzyme activity is measured at various substrate and inhibitor concentrations. By analyzing data using methods such as Lineweaver-Burk plots, one could determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. The study on 4-AP and CYP enzymes focused on determining IC50 values and did not extend to a full mechanistic analysis. nih.gov Therefore, the specific inhibition mechanism of this compound on any potential enzyme target remains a subject for future research.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For aminopyridine derivatives, molecular docking studies have been employed to understand their interaction with various biological targets, such as potassium channels. nih.gov
In a typical molecular docking study for a compound like this compound, a three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank. The structure of this compound would then be generated and optimized for its conformational energy. Docking software, such as AutoDock, would then be used to fit the ligand into the binding site of the protein, generating various possible binding poses. researchgate.net These poses are then scored based on a scoring function that estimates the binding affinity.
A thorough binding site analysis would follow, examining the specific amino acid residues involved in the interaction with the ligand. This would include identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. Such an analysis provides insights into the molecular basis of the compound's activity and can guide the design of more potent and selective derivatives.
Despite the utility of this approach, specific molecular docking and binding site analysis studies for this compound were not identified in the reviewed scientific literature.
Cellular Permeability and Distribution Studies (In vitro cellular models)
The ability of a compound to permeate cellular membranes and distribute to its site of action is a critical factor in its potential therapeutic efficacy. In vitro cellular models are widely used to assess these properties.
Blood-Brain Barrier Penetration Models (In vitro models)
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. springernature.com For compounds targeting the central nervous system, penetration of the BBB is essential.
In vitro models of the BBB are crucial tools for predicting the brain penetration of novel compounds. mdpi.com These models typically involve a co-culture of brain capillary endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, on a semipermeable membrane in a Transwell® system. nih.gov The tightness of the barrier is often assessed by measuring the transendothelial electrical resistance (TEER). The permeability of a test compound, such as this compound, would be determined by adding it to the apical (blood side) and measuring its concentration in the basolateral (brain side) compartment over time.
Specific studies employing in vitro blood-brain barrier models to evaluate the permeability of this compound are not currently available in the scientific literature.
Cellular Uptake and Efflux Mechanisms
Understanding how a compound enters and exits a cell is fundamental to pharmacology. Cellular uptake can be a passive process, driven by concentration gradients, or an active process mediated by transporter proteins. Efflux pumps, such as P-glycoprotein, are membrane proteins that actively transport compounds out of the cell, often leading to multidrug resistance.
In vitro cell lines, such as Caco-2 (human colorectal adenocarcinoma cells), are commonly used to study intestinal absorption and the role of uptake and efflux transporters. mdpi.comresearchgate.net To investigate the cellular uptake and efflux of this compound, the compound would be incubated with a monolayer of these cells. The intracellular concentration would be measured over time and in the presence of known inhibitors of specific transporters to elucidate the mechanisms involved. umich.edu
Detailed in vitro studies on the specific cellular uptake and efflux mechanisms of this compound have not been reported in the available scientific literature.
Studies on Neurotransmitter Release Modulation (In vitro neuronal cultures)
The parent compound, 4-aminopyridine, is known to be a potassium channel blocker that enhances neurotransmitter release. nih.govnih.gov It is plausible that this compound could have similar modulatory effects on neurotransmitter systems.
Effects on Synaptic Transmission in Model Systems
In vitro neuronal cultures and brain slice preparations are valuable model systems for studying the effects of compounds on synaptic transmission. nih.govnih.gov Techniques such as patch-clamp electrophysiology can be used to record synaptic events, like excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs), from individual neurons.
To assess the effect of this compound on synaptic transmission, the compound would be applied to the neuronal preparation, and changes in the frequency and amplitude of synaptic events would be monitored. An increase in the frequency of spontaneous events would suggest a presynaptic mechanism of action, likely involving enhanced neurotransmitter release. duke.edu
While the effects of 4-aminopyridine on synaptic transmission are well-documented, specific studies investigating the impact of this compound on synaptic transmission in model systems are lacking in the current literature.
Neurotransmitter Level Quantification
Direct measurement of neurotransmitter release from in vitro neuronal cultures can provide quantitative data on a compound's modulatory effects. Primary neuronal cultures or differentiated neuronal cell lines can be stimulated in the presence or absence of the test compound. The amount of neurotransmitters released into the culture medium can then be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or electrochemical detection. nih.govmdpi.com
For example, to determine the effect of this compound on acetylcholine (B1216132) release, cultured cholinergic neurons would be treated with the compound, and the acetylcholine concentration in the supernatant would be measured. nih.gov
Specific data from in vitro neuronal cultures quantifying the modulation of neurotransmitter levels by this compound is not available in the reviewed scientific literature.
Investigation of Protein-Ligand Interactions through Biophysical Techniques
The characterization of the interaction between a ligand, such as this compound, and its protein target is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative insights into the binding affinity, kinetics, thermodynamics, and structural basis of these interactions. Although specific experimental data for this compound is not extensively available in public literature, this section outlines the principles of key biophysical methods and the nature of the data they would yield in such investigations.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. enamine.netnuvisan.com It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the ligand) from a solution to a target molecule (the protein) immobilized on the chip. motion.ac.in This allows for the determination of the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants.
In a hypothetical study of this compound, a target protein would be immobilized on the sensor chip. Solutions of this compound at various concentrations would then be flowed over the surface. The binding and dissociation would be recorded in real-time as a sensorgram, which plots the response units (RU) versus time. nih.gov
From these sensorgrams, the following key parameters can be derived:
Association rate constant (k_a or k_on): Represents the rate at which the ligand binds to the protein.
Dissociation rate constant (k_d or k_off): Represents the rate at which the ligand-protein complex dissociates.
Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity.
The data obtained from such an experiment would be crucial for understanding the strength and speed of the interaction between this compound and its protein target.
Hypothetical SPR Data for this compound Interaction
This table is for illustrative purposes to show how SPR data would be presented, as specific experimental data for this compound is not publicly available.
| Target Protein | Analyte Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| Protein X | 10 - 500 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Protein Y | 10 - 500 | 2.2 x 10⁴ | 4.4 x 10⁻⁴ | 20 |
| Protein Z | 10 - 500 | 7.8 x 10⁵ | 1.2 x 10⁻² | 15.4 |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This method allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, namely the enthalpy change (ΔH) and entropy change (ΔS). harvard.edu
In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. nih.gov The instrument measures the heat change upon each injection. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. Fitting this data to a binding model yields the thermodynamic profile of the interaction.
The key parameters obtained from ITC are:
Binding Affinity (K_D): Provides a measure of the strength of the interaction.
Stoichiometry (n): Indicates the number of ligand molecules that bind to one molecule of the protein.
Enthalpy Change (ΔH): Represents the change in heat upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions to the binding energy.
Entropy Change (ΔS): Reflects the change in the randomness of the system upon binding, often related to hydrophobic interactions and conformational changes.
This information provides a complete thermodynamic signature of the binding event, offering deep insights into the forces driving the interaction between this compound and its target. mdpi.com
Hypothetical ITC Data for this compound Interaction
This table is for illustrative purposes to show how ITC data would be presented, as specific experimental data for this compound is not publicly available.
| Target Protein | Stoichiometry (n) | Binding Affinity (K_D) (μM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |
| Protein X | 1.05 | 15 | -8.5 | -5.0 |
| Protein Y | 0.98 | 22 | -6.2 | 2.1 |
| Protein Z | 2.1 | 8 | -10.1 | -4.3 |
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography is a structural biology technique that provides a high-resolution, three-dimensional model of a molecule. When applied to a protein-ligand complex, it reveals the precise binding mode of the ligand within the protein's active site. This includes the specific amino acid residues involved in the interaction, the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon ligand binding. nih.gov
To obtain a crystal structure of the this compound-protein complex, the purified protein would be co-crystallized with the compound, or the crystals of the protein would be soaked in a solution containing the compound. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.
The insights gained from an X-ray crystal structure are invaluable for:
Visualizing the binding pocket: Understanding the shape and properties of the active site.
Identifying key interactions: Pinpointing the specific residues that are crucial for binding.
Structure-based drug design: Providing a rational basis for designing more potent and selective analogs of this compound.
While no specific crystal structures of this compound in complex with a protein are publicly available, the technique remains the gold standard for elucidating the structural basis of protein-ligand interactions.
Hypothetical X-ray Crystallography Data for this compound-Protein Complex
This table is for illustrative purposes to show how X-ray crystallography data would be presented, as specific experimental data for this compound is not publicly available.
| Target Protein | PDB ID | Resolution (Å) | Key Interacting Residues | Type of Interaction |
| Protein X | (Hypothetical) | 1.8 | Tyr85, Asp129, Phe172 | Hydrogen bond, π-stacking |
| Protein Y | (Hypothetical) | 2.1 | Val67, Leu99, Ile101 | Hydrophobic interactions |
| Protein Z | (Hypothetical) | 1.9 | Arg210, Glu245 | Salt bridge, Hydrogen bond |
Structure Activity Relationship Sar Studies of 4 Aminopyridine 2 Acetic Acid Derivatives
Rational Design of Analogs Based on Computational Modeling
Computational chemistry provides powerful tools to predict how modifications to a lead compound, such as a 4-aminopyridine (B3432731) derivative, might affect its interaction with a biological target. This rational design approach saves significant time and resources compared to traditional synthesis and screening methods.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore models for 4-aminopyridine derivatives are often developed to understand their binding to targets like cholinesterase enzymes or specific ion channels. qu.edu.qamdpi.com
These models typically identify key features such as:
Hydrogen Bond Acceptors/Donors: The amino group at the 4-position and the pyridine (B92270) nitrogen are critical hydrogen bonding sites.
Aromatic Rings: The pyridine ring itself provides a hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with receptor site residues.
Positive Ionizable Features: Under physiological pH, the pyridine ring can be protonated, allowing for ionic interactions.
By aligning a set of active 4-aminopyridine analogs, a common pharmacophore can be generated. This model then serves as a template for designing new molecules that fit the required spatial and electronic arrangement, with the goal of improving binding affinity and selectivity. For instance, a docking study of certain 4-AP derivatives with acetylcholinesterase (AChE) confirmed their interaction with key residues at the peripheral anionic site, providing a structural basis for their activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govjchemlett.com For pyridine and pyrimidine (B1678525) derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various enzymes. nih.govnih.gov
A typical QSAR study on 4-aminopyridine analogs would involve:
Data Set: A series of derivatives with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: For each molecule, various physicochemical properties (descriptors) are calculated, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).
Model Building: Statistical methods, like multiple linear regression or artificial neural networks, are used to build an equation that correlates the descriptors with biological activity. nih.gov
The resulting QSAR model can predict the activity of novel, unsynthesized compounds and highlight which properties are most important for activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a substituent at a particular position on the pyridine ring leads to a predictable increase in potency.
Synthesis and Evaluation of Derivatives with Varying Substituent Groups
Following computational design, candidate molecules are synthesized and their biological activity is evaluated. This empirical data is crucial for validating and refining the computational models and for understanding the nuanced effects of chemical modifications.
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents on the pyridine ring can significantly influence the molecule's properties, including its pKa, binding affinity, and metabolic stability.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density of the pyridine ring. This can increase the basicity of the pyridine nitrogen, potentially strengthening ionic interactions with the target protein.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the ring's electron density. This lowers the basicity of the pyridine nitrogen but can enhance other interactions, such as hydrogen bonding or dipole interactions.
Studies on related heterocyclic compounds have shown that the strategic placement of EWGs can lead to improved hydrogen bond strength with target residues, enhancing binding affinity. The table below illustrates the classification of common substituent groups.
| Group Type | Examples |
| Strong Electron-Donating | -NH₂, -OH, -O⁻ |
| Moderate Electron-Donating | -OR, -NHCOR |
| Weak Electron-Donating | -Alkyl (e.g., -CH₃) |
| Weak Electron-Withdrawing | Halogens (-F, -Cl, -Br) |
| Moderate Electron-Withdrawing | -C=O (Ketones, Aldehydes), -COOR (Esters) |
| Strong Electron-Withdrawing | -CN, -NO₂, -CF₃ |
Impact of Steric Hindrance at Different Positions
The size and shape of substituents (steric factors) play a critical role in how a molecule fits into a target's binding pocket. Introducing bulky groups at different positions on the 4-aminopyridine scaffold can either enhance or disrupt activity.
Favorable Steric Effects: A bulky substituent might fit into a large hydrophobic pocket within the receptor, leading to increased van der Waals interactions and higher potency.
Unfavorable Steric Hindrance: If a substituent is too large, it may clash with the amino acid residues of the binding site, preventing the molecule from adopting the optimal conformation for binding and thus reducing its activity.
SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives, for example, have demonstrated how modifying substituents at different positions leads to significant changes in inhibitory activity, highlighting the importance of steric compatibility with the target enzyme. nih.gov
Isosteric Replacements and Bioisosterism
Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov This can be used to enhance potency, reduce toxicity, or improve pharmacokinetic properties.
In the context of a molecule like 4-aminopyridine-2-acetic acid, the carboxylic acid group is a common target for bioisosteric replacement. Carboxylic acids are often associated with poor cell permeability and rapid metabolism.
Common bioisosteres for a carboxylic acid include:
Tetrazole: A five-membered heterocyclic ring that mimics the acidity and hydrogen-bonding pattern of a carboxylic acid but can offer improved metabolic stability and lipophilicity. drughunter.com
Acyl Sulfonamide: This group can also mimic the acidic proton and hydrogen bond acceptors of a carboxylic acid.
Hydroxamic Acid: Another potential replacement that maintains the ability to chelate metal ions, which can be important for binding to metalloenzymes.
The replacement of an amide bond with a metabolically stable heterocycle like an oxadiazole is another common bioisosteric strategy that has been successfully applied to improve the drug-like properties of lead compounds. nih.gov
The following table summarizes common bioisosteric replacements relevant to drug design.
| Original Group | Common Bioisosteres |
| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid |
| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,2,3-Triazole, Fluoroalkene |
| Phenyl Ring | Thiophene, Pyridine, 4-Fluorophenyl |
| Hydroxyl (-OH) | -NH₂, -F, -SH |
| Hydrogen (-H) | Deuterium (-D), Fluorine (-F) |
Correlating Structural Features with Mechanistic Outcomes
The therapeutic potential and biological activity of this compound and its derivatives are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to elucidate how specific chemical modifications to a core molecule influence its interaction with biological targets, thereby affecting its mechanistic outcomes. This section explores the correlation between the structural features of 4-aminopyridine derivatives and their effects on ion channel subtype selectivity and enzyme inhibition potency.
Applications of 4 Aminopyridine 2 Acetic Acid As a Chemical Probe or Research Tool
Development of In Vitro and In Vivo Research Models
The ability of 4-AP to broadly increase neuronal excitability allows researchers to induce specific, controlled physiological and pathophysiological states in experimental preparations.
In vitro brain and spinal cord slices are powerful models for studying neuronal networks in isolation. The application of 4-AP to these preparations is a well-established method for inducing epileptiform (seizure-like) activity, enabling detailed investigation into the mechanisms of epilepsy and neuronal hyperexcitability.
When applied to slice preparations, 4-AP elicits distinct patterns of synchronized neuronal firing. In rat spinal substantia gelatinosa slices, for instance, 4-AP induces both large-amplitude population spikes and lower amplitude voltage oscillations. doi.org Similarly, in corticohippocampal slices from mice, 4-AP is used to generate interictal- and ictal-like events that are mediated by both glutamatergic and GABAergic signaling. This model allows for the precise pharmacological dissection of the circuits responsible for seizure initiation and propagation. Studies have demonstrated that this in vitro seizure model is sensitive enough to test the efficacy of new antiepileptic drugs.
Key Research Findings in Slice Preparations
| Preparation | 4-AP Concentration | Observed Effect | Research Focus |
|---|---|---|---|
| Rat Substantia Gelatinosa Slice | 25 µM | Induction of large amplitude population spikes (0.3–1.0 Hz) and 4–12 Hz oscillatory activity. doi.org | Investigating central hyperexcitability and the role of specific ion channels (e.g., M-channels) in modulating network activity. doi.org |
| Guinea-Pig Olfactory Cortex Slice | 3-10 µM | Increased frequency of spontaneous postsynaptic potentials and induction of spontaneous or stimulus-evoked seizure-type discharges. | Studying the roles of increased transmitter release and synaptic inhibition in the generation of convulsive activity. |
| Mouse Corticohippocampal Slice | 100 µM | Generation of spontaneous interictal- and ictal-like epileptiform discharges. | Analyzing the contributions of glutamatergic and GABAergic systems to epileptiform activity and testing antiepileptic compounds. |
In vivo, systemic or local administration of 4-AP is used to model neurological conditions and probe the function of neural circuits in intact organisms. It is a common tool for inducing seizures in rodent models of epilepsy, allowing for the study of seizure dynamics and associated metabolic changes in the brain. nih.gov
Beyond epilepsy, 4-AP is instrumental in models of nerve injury and demyelinating diseases. Because it can restore conduction in demyelinated axons, it is used to probe the functional consequences of demyelination and potential therapeutic interventions. nih.gov In animal models of spinal cord injury and stroke, 4-AP has been shown to increase the excitability of spared neural circuits, suggesting a mechanism for functional recovery. These models are critical for understanding how the nervous system adapts to injury and for developing strategies to enhance neuroplasticity and repair.
Radiosynthesis and Imaging Probe Development
The development of radiolabeled analogs of 4-AP has enabled non-invasive in vivo imaging of its molecular targets, primarily K+ channels, using Positron Emission Tomography (PET). This technology provides a window into the distribution and density of these channels in both healthy and diseased states.
Creating effective PET tracers requires labeling a molecule with a positron-emitting isotope, such as Fluorine-18 (¹⁸F, half-life ~110 minutes) or Carbon-11 (¹¹C, half-life ~20 minutes), without compromising its biological activity. Several radiolabeled analogs of 4-AP have been developed for this purpose.
[¹⁸F]3F4AP (3-[¹⁸F]fluoro-4-aminopyridine): This radiofluorinated analog is a leading PET tracer for imaging demyelination. Its synthesis can be achieved through direct fluorination of a pyridine (B92270) N-oxide precursor, a method that has been adapted for semi-automated production to ensure consistency for preclinical and potential clinical studies.
[¹¹C]3MeO4AP (3-[¹¹C]methoxy-4-aminopyridine): As a ¹¹C-labeled tracer, [¹¹C]3MeO4AP offers the advantage of allowing multiple PET scans on the same day due to its shorter half-life. doi.org Its synthesis involves the ¹¹C-methylation of the 3-hydroxy-4-aminopyridine precursor using [¹¹C]methyl iodide. doi.org This process yields the final product with high molar activity and radiochemical purity. doi.org
The choice between ¹⁸F and ¹¹C depends on the desired imaging paradigm. The longer half-life of ¹⁸F is suitable for studying slower biological processes, while the shorter half-life of ¹¹C is ideal for test-retest studies or baseline-blocking experiments. doi.org
PET imaging with radiolabeled 4-AP analogs allows for the non-invasive visualization and quantification of voltage-gated K+ channels, which become exposed in demyelinating diseases like multiple sclerosis.
In preclinical studies using non-human primates, both [¹⁸F]3F4AP and [¹¹C]3MeO4AP have demonstrated high permeability across the blood-brain barrier and significant uptake in the brain. doi.org Crucially, these tracers show increased binding in areas of demyelination, such as focal brain injuries, making them highly sensitive probes for lesion detection. doi.org Comparative studies show a very high correlation in the distribution of [¹⁸F]3F4AP and [¹¹C]3MeO4AP, confirming they bind to the same target. doi.org However, [¹¹C]3MeO4AP exhibits slower washout, suggesting stronger binding, which may offer advantages for imaging. doi.org These animal imaging studies are essential for validating the utility of new tracers before they can be considered for human use.
Before a radiolabeled probe can be widely used, its absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly characterized. Biodistribution studies in preclinical models, typically rodents, involve injecting the radiotracer and measuring its concentration in various organs and tissues over time.
Pharmacokinetic studies of the parent compound, 4-AP, in animal models like guinea pigs have shown that peak plasma concentrations are reached between 16-17 minutes after intramuscular injection, with an elimination half-life of approximately 65-71 minutes. For the PET tracer [¹¹C]3MeO4AP, studies in non-human primates revealed that it is metabolically stable and has high availability in the plasma, which are desirable characteristics for a brain imaging agent. doi.org PET/CT studies in mice with another analog, [¹⁸F]5Me3F4AP, confirmed that it effectively crosses the blood-brain barrier and displays kinetics comparable to [¹⁸F]3F4AP, establishing its promise for neuroimaging applications.
Pharmacokinetic Parameters of 4-AP Analogs in Preclinical Models
| Compound | Animal Model | Key Finding | Significance |
|---|---|---|---|
| 4-Aminopyridine (B3432731) | Guinea Pig | Peak plasma level at 16-17 min; elimination half-life of 65-71 min. | Provides basic pharmacokinetic profile for the parent compound. |
| [¹¹C]3MeO4AP | Non-Human Primate | Brain permeable, metabolically stable, high plasma availability. doi.org | Validates its suitability as a robust PET tracer for CNS imaging. doi.org |
| [¹⁸F]5Me3F4AP | Mouse | Effectively crosses the blood-brain barrier with favorable kinetics. | Demonstrates promise as a next-generation PET ligand for K+ channels. |
These preclinical evaluations are critical for establishing the safety and efficacy profile of a research tool, ensuring that data obtained from its use are reliable and interpretable.
Applications in Chemical Biology for Target Identification and Validation
As a versatile heterocyclic compound, 4-Aminopyridine-2-acetic acid has garnered interest as a scaffold in the development of chemical probes for the exploration of complex biological systems. Its inherent structural features, including a primary amine and a carboxylic acid group on a pyridine ring, provide convenient handles for chemical modification. This allows for the attachment of reporter tags (such as fluorophores or biotin) and reactive groups (such as photoaffinity labels), which are essential components of chemical probes used in target identification and validation. The strategic derivatization of the this compound core enables the creation of tailored molecules designed to interact with specific biological targets, thereby facilitating the elucidation of their physiological roles and mechanisms of action.
Affinity-Based Probes for Protein Target Elucidation
Affinity-based probes are powerful tools for identifying the protein targets of a small molecule. These probes are typically designed to include a recognition element that binds to the target protein, a reactive group that forms a covalent bond with the target upon activation, and a reporter tag for detection and enrichment. The this compound scaffold is amenable to the synthesis of such probes. For instance, the carboxylic acid moiety can be functionalized with a photo-reactive group, such as a benzophenone (B1666685) or a diazirine, while the amino group can be linked to a reporter tag like biotin (B1667282).
Once introduced into a biological system, such as a cell lysate or living cells, the probe's recognition element, derived from the this compound structure, guides it to its protein target(s). Subsequent activation, often by UV light, triggers the reactive group to form a covalent bond, permanently linking the probe to its target. The biotin tag then allows for the selective isolation of the probe-protein complex using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing the molecular targets of the original this compound-based compound.
| Probe Component | Function | Potential Attachment Site on this compound |
| Recognition Element | Binds to the target protein | The core this compound scaffold |
| Reactive Group | Forms a covalent bond with the target | Carboxylic acid or amino group |
| Reporter Tag | Enables detection and enrichment | Amino group or carboxylic acid |
Use in Omics Approaches (e.g., Proteomics) to Identify Interacting Biomolecules
The application of this compound-based probes extends to broader "omics" approaches, particularly chemical proteomics, to map the interaction landscape of this compound within the proteome. By employing affinity-based probes in combination with quantitative mass spectrometry, researchers can identify not only the primary targets but also the off-targets and interacting partners of a given molecule.
In a typical chemical proteomics workflow, a biological sample is treated with the this compound-based probe. After target labeling and enrichment, the captured proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of the proteins that have interacted with the probe. By comparing the protein profiles of probe-treated samples with those of control samples, specific interactors can be identified with high confidence. This approach provides a global view of the cellular pathways and processes modulated by the this compound scaffold and can offer valuable insights into its mechanism of action.
| Step in Proteomics Workflow | Description |
| Probe Treatment | A biological sample (e.g., cell lysate) is incubated with the this compound-based probe. |
| Target Labeling | The probe binds to its target proteins, and a covalent linkage is formed upon activation of the reactive group. |
| Enrichment | The probe-protein complexes are isolated from the mixture using the reporter tag (e.g., biotin-streptavidin affinity chromatography). |
| Protein Digestion | The enriched proteins are enzymatically digested into smaller peptides. |
| LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification. |
| Data Analysis | The identified proteins are compared between the probe-treated and control samples to determine the specific interacting biomolecules. |
Q & A
Q. What are the optimal synthesis conditions for 4-Aminopyridine-2-acetic acid, and how can purity be validated?
A two-stage synthesis protocol is commonly employed:
Q. Validation Method :
- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Elemental Analysis (C, H, N) to verify stoichiometry.
Q. Key Data :
| Parameter | Value/Technique |
|---|---|
| Yield | ~99% (under optimal conditions) |
| Purity Analysis | HPLC retention time: 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN) |
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) :
Methodological Note : Use deuterated solvents for NMR to avoid interference from exchangeable protons.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Exposure Response :
- Skin Contact : Wash immediately with soap/water; remove contaminated clothing .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
- Storage : In airtight containers under nitrogen, away from light (stable at 4°C for ≤6 months) .
Advanced Research Questions
Q. How does pH affect the stability of this compound in aqueous solutions?
Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 72 hours.
- Key Findings :
Contradiction Alert : Some studies report faster degradation at pH 7–8 due to auto-oxidation; use antioxidants (e.g., 0.1% BHT) to mitigate .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Density Functional Theory (DFT) :
- Basis set: B3LYP/6-311++G(d,p) for optimizing geometry and calculating HOMO-LUMO gaps.
- Key Outputs :
- HOMO (-6.2 eV) localized on the pyridine ring.
- LUMO (-1.8 eV) on the carboxylic group, suggesting electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in water (TIP3P model) to study hydrogen-bonding interactions .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?
Methodology :
- Single-Crystal X-ray Diffraction : Co-crystallize with 2-aminobenzoic acid to stabilize the zwitterionic form .
- Key Observations :
Data Conflict Resolution : Discrepancies in tautomer ratios arise from solvent polarity and crystallization speed. Slow evaporation favors zwitterions .
Q. What strategies address low reproducibility in biological activity assays involving this compound?
- Controlled Variables :
- Solvent : Use DMSO (≤0.1% v/v) to avoid cellular toxicity .
- Temperature : Pre-equilibrate solutions at 37°C for cell-based assays.
- Statistical Validation :
Q. How do substituents on the pyridine ring influence the compound’s chelation properties?
Comparative Study Design :
- Synthesize analogs (e.g., 4-Amino-3-methylpyridine-2-acetic acid) and measure binding constants with transition metals (Fe³⁺, Cu²⁺) via UV-Vis titration.
- Results :
Q. What metabolomic approaches identify degradation pathways of this compound in vivo?
- LC-MS/MS Metabolomics :
- Sample Preparation : Plasma/tissue homogenates from rodent models.
- Detected Metabolites :
- Primary Pathway : Hydroxylation at C3 (CYP450-mediated).
- Secondary Pathway : Glucuronidation of the carboxylic group .
Contradiction Note : Discrepancies in metabolite ratios between species (e.g., rodents vs. primates) necessitate cross-validation .
Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound?
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